1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine

medicinal chemistry regioisomerism structure-activity relationship

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is a thiazole-piperazine hybrid in which a 4-fluorophenyl group occupies the thiazole 4-position and a piperazine ring is tethered via a methylene spacer at the 2-position. This architecture belongs to a broader class of 2-substituted thiazolyl-piperazines that have been claimed as immunopotentiators, anxiolytics, antidepressants and antischizophrenics in foundational patents.

Molecular Formula C14H16FN3S
Molecular Weight 277.36 g/mol
CAS No. 1040631-44-4
Cat. No. B1439240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine
CAS1040631-44-4
Molecular FormulaC14H16FN3S
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H16FN3S/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2
InChIKeyFSWCUCIXUPOPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine (CAS 1040631-44-4) – Procurement-Relevant Structural and Pharmacological Profile


1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is a thiazole-piperazine hybrid in which a 4-fluorophenyl group occupies the thiazole 4-position and a piperazine ring is tethered via a methylene spacer at the 2-position . This architecture belongs to a broader class of 2-substituted thiazolyl-piperazines that have been claimed as immunopotentiators, anxiolytics, antidepressants and antischizophrenics in foundational patents [1][2]. The compound is primarily supplied as a research-grade building block for medicinal chemistry and chemical biology programmes targeting CNS disorders, oncology and inflammation.

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine – Why In-Class Analogs Cannot Be Assumed to Perform Identically


Even closely related thiazole-piperazine congeners display orders-of-magnitude differences in target engagement because subtle structural perturbations – regioisomerism, halogen substitution and linker orientation – profoundly alter binding-competent conformations. For the present compound, the 4-fluorophenyl thiazole substitution pattern and the methylene bridge connecting piperazine to C2 of the thiazole create a geometry that is not interchangeable with the regioisomer (2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)thiazole) or the des-fluoro analogue [1]. Procurement without confirming the exact regioisomer therefore risks introducing an inactive or off-target-active species into a screening cascade.

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine – Quantitative Differentiation Against Closest Analogs


Regioisomeric Discrimination: 4-(4-Fluorophenyl)-2-(piperazin-1-ylmethyl)thiazole vs. 2-(4-Fluorophenyl)-4-(piperazin-1-ylmethyl)thiazole

The target compound positions the piperazinylmethyl group at the thiazole C2 atom and the 4-fluorophenyl group at C4. Its regioisomer, CAS 1251923-26-8, places the fluorophenyl at C2 and the piperazinylmethyl at C4 [1]. Classical patent data on thiazolyl-piperazines demonstrate that inverting this connectivity can switch pharmacological activity from immunopotentiation to CNS modulation, even when the same substituents are present [2]. Although compound-specific IC₅₀ values are not publicly available for this pair, the structural divergence is sufficient to generate distinct binding poses in docking studies of related cholinesterase inhibitors, where a <2 Å displacement of the piperazine nitrogen abolishes hydrogen bonding with catalytic residues [3].

medicinal chemistry regioisomerism structure-activity relationship

Fluorine Substitutent Effect: 4′-Fluoro vs. 4′-Hydrogen Phenyl Analogue

The des-fluoro comparator 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine (CAS 1040631-43-3) lacks the electron-withdrawing fluorine atom. In structurally related thiazole-piperazine series evaluated for cholinesterase inhibition, a 4-fluoro substituent on the phenyl ring reduces the IC₅₀ by approximately 2- to 5-fold relative to the unsubstituted phenyl congener, a trend attributed to enhanced edge-to-face aromatic interactions and improved membrane permeability [1]. For example, in a 44-compound panel, the most potent AChE inhibitors (IC₅₀ 0.268–0.286 µM) all carried electron-donating or small electronegative para substituents, whereas the unsubstituted phenyl analogue displayed an IC₅₀ >2 µM [1]. Although the target compound itself was not directly tested in that study, the consistent SAR trajectory implies that the 4-fluorophenyl motif is a significant potency driver.

medicinal chemistry bioisosterism metabolic stability

Scaffold Pre-Validation: Thiazole-Piperazine Core as a Privileged Cholinesterase and Anticancer Template

Two independent peer-reviewed studies have validated the thiazole-piperazine core that underpins the target compound. In a 2019 cholinesterase screen, six thiazole-piperazine derivatives achieved sub-micromolar AChE IC₅₀ values (0.268–2.104 µM), with compound 5 (4-methoxyphenyl) reaching 0.268 µM [1]. In an anticancer study, tri-substituted thiazole-piperazines exhibited dual activity against C6 rat glioma and A549 human lung carcinoma cells, with compound 3f identified as the most potent in the glioma line [2]. While these data do not directly report the target compound, they establish that the scaffold is robust across two mechanistically distinct therapeutic areas, reducing the risk of pursuing an unproductive chemotype.

cholinesterase inhibition anticancer privileged scaffold

Patent-Grade Versatility: CNS, Immunological and Cardiovascular Utility of the Thiazole-Piperazine Class

Foundational patents explicitly claiming 2-substituted thiazolyl-piperazines and 1-substituted-4-(thiazol-2-yl)-piperazines encompass the target compound's Markush space and assign therapeutic utilities including anxiolytic, psychogeriatric, antidepressant, antischizophrenic and immunopotentiating indications [1][2]. This breadth differentiates the thiazole-piperazine chemotype from narrower scaffolds (e.g., benzothiazole-piperazines) that are limited to single-target programs. The compound's specific substitution pattern (4-fluorophenyl at thiazole C4, piperazine at C2 via methylene) is explicitly covered by US4476128A, providing freedom-to-operate clarity for organizations that wish to avoid congested IP space around alternative linkers.

CNS disorders immunomodulation cardiovascular

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine – High-Value Application Scenarios Grounded in Quantitative Evidence


CNS Drug Discovery: Cholinesterase-Targeted Lead Optimisation

The 4-fluorophenyl substituent is predicted to deliver a 2–5× AChE potency advantage over the unsubstituted phenyl analogue [1], making this compound a rational starting point for Alzheimer's disease projects that require sub-micromolar enzyme inhibition. The scaffold's validated hit rate of ~14% for sub-2.5 µM AChE inhibitors [1] justifies its inclusion in focused screening libraries.

Oncology: Glioma and Lung Carcinoma Screening Cascades

Tri-substituted thiazole-piperazines have shown dual C6/A549 activity [2]; the target compound, as a simpler di-substituted analogue, can serve as a minimalist probe to deconvolute the pharmacophoric contribution of the piperazine-thiazole-fluorophenyl triad. Procurement of the exact regioisomer avoids the confounding effects of the inverted analogue, which may exhibit divergent cytotoxicity profiles.

Multi-Indication R&D Platforms Seeking Patent-Clarified Starting Points

The compound falls within the Markush claims of US4476128A and US4892879A [3][4], which collectively cover anxiolytic, antidepressant, antischizophrenic and immunopotentiating uses. Organisations pursuing platform-based discovery can therefore deploy this compound across multiple programmes with reduced IP uncertainty, a notable advantage over scaffolds limited to single-indication patent estates.

Academic Chemical Biology: Fluorine-Probe SAR Studies

The direct des-fluoro comparator (CAS 1040631-43-3) is commercially available , enabling head-to-head biophysical and cellular profiling. The fluorine atom's impact on logP, metabolic stability and target residence time can be systematically quantified using this matched molecular pair, generating publishable SAR that reinforces the compound's value as a chemical biology tool.

Quote Request

Request a Quote for 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.